molecular formula C13H9FN4O2S2 B11258080 7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11258080
M. Wt: 336.4 g/mol
InChI Key: BDMBSOULWKTIAF-UHFFFAOYSA-N
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Description

“7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a synthetic organic compound that belongs to the class of thiadiazolo-triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Introduction of the Triazinone Moiety: This step may involve the reaction of the thiadiazole intermediate with suitable nitriles or amides under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

Industry

The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorophenyl group could enhance binding affinity to specific targets, while the thiadiazolo-triazinone core may contribute to the overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in “7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” may impart unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C13H9FN4O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C13H9FN4O2S2/c1-7-11(20)18-12(16-15-7)22-13(17-18)21-6-10(19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3

InChI Key

BDMBSOULWKTIAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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